![molecular formula C26H30N2O5 B2497320 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide CAS No. 929452-11-9](/img/structure/B2497320.png)
2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to benzofuran derivatives involves multiple steps, starting from the preparation of specific benzamide derivatives and benzofuran-oxy-N-(2-thioxopyrimidine) acetamide, leading to the generation of novel compounds with potential biological activities. For instance, the preparation of benzodifuranyl and benzofuran derivatives through reactions involving visnagenone–ethylacetate or khellinone–ethylacetate with amino-thiouracil has been documented, yielding products with good yields and demonstrating a methodological approach to synthesizing benzofuran-related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is typically confirmed using advanced techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the molecular structure of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using NMR and X-ray diffraction, illustrating the precision in determining the structural aspects of these molecules (Abdel-Wahab, Bekheit, Kariuki, & El-Hiti, 2023).
Chemical Reactions and Properties
The chemical reactions involving benzofuran derivatives are diverse, leading to the creation of compounds with varied functional groups and properties. For instance, the synthesis of benzofuran and quinazolinone derivatives involves specific reactions, such as the condensation of isocyanates with morpholino-1H-indazol-3-amine, demonstrating the complexity and variety of chemical reactions utilized in the development of benzofuran-related compounds (Lu et al., 2017).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study describes the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing potential as COX-1/COX-2 inhibitors. This research highlights the utility of benzofuran derivatives in developing new pharmacologically active agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Another study focused on the synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazole derivatives, including morpholine components. This demonstrates the application of such compounds in creating new antimicrobials (Bektaş et al., 2007).
Gastroprokinetic Activity
Research into N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds revealed potent gastroprokinetic activity. This suggests the importance of benzofuran and morpholine derivatives in the development of gastrointestinal motility enhancers (Kalo et al., 1995).
Lipoxygenase Inhibitory Activities
A series of 2-substituted benzofuran hydroxyamic acids were synthesized and evaluated for their 5-lipoxygenase inhibitory activities, showcasing the therapeutic potential of benzofuran derivatives in treating conditions associated with lipoxygenase activity (Ohemeng et al., 1994).
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-N-(2-morpholin-4-ylethyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-18(2)17-32-21-8-9-23-22(16-21)24(25(33-23)19-4-6-20(30-3)7-5-19)26(29)27-10-11-28-12-14-31-15-13-28/h4-9,16H,1,10-15,17H2,2-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDOCZDEYPWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NCCN3CCOCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide |
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